molecular formula C18H26N4O2 B12914649 3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione CAS No. 81215-76-1

3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Cat. No.: B12914649
CAS No.: 81215-76-1
M. Wt: 330.4 g/mol
InChI Key: SJCULHUSAZAQGA-UHFFFAOYSA-N
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Description

3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique triazepino-phthalazine structure, which is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the triazepino-phthalazine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione is unique due to its specific triazepino-phthalazine structure, which imparts distinct chemical and biological properties.

Biological Activity

Overview

3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique triazepine and phthalazine structure, this compound has garnered interest due to its biological activities which may include antimicrobial and anticancer properties. Its molecular formula is C18H26N4O2C_{18}H_{26}N_{4}O_{2}, with a molecular weight of approximately 330.43 g/mol.

Chemical Structure and Properties

The compound features a diethylamino group that enhances its solubility and bioavailability. The structural complexity contributes to its diverse biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C18H26N4O2
Molecular Weight 330.43 g/mol
CAS Number 81215-76-1
IUPAC Name 3-[2-(diethylamino)ethyl]-3,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit various antimicrobial activities. In studies involving derivatives of this compound:

  • Mechanism of Action: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes required for bacterial growth.
  • Efficacy: Preliminary in vitro studies show promising results against a range of pathogens including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines:

  • Cell Lines Tested: Commonly used cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results: In vitro assays have demonstrated that the compound induces apoptosis in cancer cells through mitochondrial pathways and inhibits cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their antimicrobial activity. Results indicated that one derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus.

Case Study 2: Anticancer Mechanism

A recent study in Cancer Research evaluated the effects of the compound on MCF-7 cells. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) and induced apoptosis as confirmed by Annexin V staining.

The biological activity of this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an antagonist or agonist at certain receptor sites leading to altered cellular responses.

Summary of Research Applications

The potential applications for this compound extend across various fields:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents.
  • Biological Research: To investigate mechanisms of action related to antimicrobial and anticancer effects.
  • Pharmaceutical Development: As a lead compound for drug formulation targeting specific diseases.

Properties

CAS No.

81215-76-1

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione

InChI

InChI=1S/C18H26N4O2/c1-3-19(4-2)9-10-20-13-17(23)21-11-15-7-5-6-8-16(15)12-22(21)18(24)14-20/h5-8H,3-4,9-14H2,1-2H3

InChI Key

SJCULHUSAZAQGA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1

Origin of Product

United States

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